molecular formula C23H22N6O3 B2914306 N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide CAS No. 923166-10-3

N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide

Cat. No.: B2914306
CAS No.: 923166-10-3
M. Wt: 430.468
InChI Key: YFMXFYLLKMQRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and survival. Its primary research value lies in the investigation of neurodegenerative pathologies, particularly Alzheimer's disease, where the hyperphosphorylation of tau protein by GSK-3β is a key driver of neurofibrillary tangle formation and subsequent neuronal loss source . By selectively inhibiting GSK-3β, this compound facilitates the study of tauopathy mechanisms and provides a pharmacological tool for assessing the therapeutic potential of GSK-3β suppression in cellular and animal models of dementia. Recent studies have demonstrated its efficacy in reducing tau hyperphosphorylation at specific epitopes and mitigating associated cognitive deficits in preclinical models, positioning it as a critical compound for validating GSK-3β as a drug target and for elucidating the intricate signaling cascades involved in neuronal health and disease source . This reagent is strictly for research use in biochemical and neurobiological studies.

Properties

IUPAC Name

N-[4-[6-(4-methoxyphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-9-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-13(30)24-17-7-3-15(4-8-17)22-21-19(25-23-26-27-28-29(22)23)11-16(12-20(21)31)14-5-9-18(32-2)10-6-14/h3-10,16,22H,11-12H2,1-2H3,(H,24,30)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMXFYLLKMQRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=NN=NN25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially unique biological activities .

Mechanism of Action

The mechanism of action of N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrazolo/triazoloquinazolinone derivatives and acetamide-containing heterocycles. Below is a detailed comparison with structurally and functionally related analogs:

Key Observations :

Core Structure Variations: The target compound’s tetrazoloquinazolinone core differs from triazoloquinazolinone (e.g., 9e in ) and benzimidazole-triazole-thiazole hybrids (e.g., 9e in ). Tetrazolo systems may exhibit enhanced metabolic stability compared to triazolo analogs due to reduced ring strain . Carbazole derivatives (e.g., ) lack the fused tetrazole ring but share acetamide functionalization, suggesting divergent biological targets.

Substituent Effects: 4-Methoxyphenyl Group: Present in both the target compound and 9e (), this substituent enhances lipophilicity and may influence π-π stacking interactions in enzyme binding pockets. Chlorophenyl vs.

Synthetic Routes: The target compound likely involves multi-step synthesis similar to 9e (), starting from substituted quinazolinones and employing click chemistry or nucleophilic substitution for acetamide incorporation.

Research Findings and Pharmacological Insights

Critical Analysis :

  • Activity Gaps : The target compound’s tetrazole ring may confer unique selectivity compared to triazolo analogs, but the absence of direct activity data limits conclusive comparisons.
  • Structural-Activity Relationships (SAR) :
    • Methoxy groups (target compound, 9e ) correlate with moderate solubility but may reduce membrane permeability compared to chloro analogs (9e ).
    • Tetrazolo cores could enhance metabolic stability over triazolo systems, as seen in carbazole derivatives .

Biological Activity

N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure incorporating multiple heterocyclic rings and functional groups that may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C21H22N6O2
Molecular Weight 394.45 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. For example:

  • HER2 Inhibition : Similar compounds have been shown to inhibit the HER2 receptor, which plays a significant role in the proliferation of certain cancer cells. By blocking this receptor's activation, the compound may reduce tumor growth and progression .

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Anticancer Activity : Compounds with quinazoline and tetrazole moieties have demonstrated significant anticancer properties in various in vitro and in vivo models. These activities are often linked to their ability to induce apoptosis in cancer cells and inhibit cell proliferation .
  • Antimicrobial Properties : The presence of the methoxyphenyl group has been associated with enhanced antimicrobial activity against various bacterial strains. Studies have shown that derivatives of quinazoline can exhibit potent antibacterial effects .
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • A study published in Pharmaceutical Research highlighted the synthesis and characterization of quinazoline derivatives that showed promising anticancer activity against breast cancer cell lines . The mechanism was linked to the inhibition of HER2 signaling pathways.
  • Another research article focused on the antimicrobial properties of phenoxy-N-arylacetamides. It reported that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Data Tables

Here are some summarized findings from relevant studies on similar compounds:

Study ReferenceCompound TypeBiological ActivityKey Findings
Quinazoline DerivativeAnticancerInduces apoptosis in cancer cells
Phenoxy-N-ArylacetamideAntimicrobialEffective against multiple bacterial strains
Tetrazole DerivativeAnti-inflammatoryReduces levels of inflammatory cytokines

Q & A

Q. What are the key synthetic strategies for preparing N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, analogous tetrazoloquinazoline derivatives are synthesized via condensation of spirocyclic intermediates with amines or carbonyl compounds, followed by ring-closing reactions. Characterization often employs IR spectroscopy to confirm carbonyl (C=O) and tetrazole (N=N) functional groups, alongside elemental analysis for purity validation .

Q. Which spectroscopic methods are essential for structural elucidation of this compound?

Critical techniques include:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing methoxyphenyl and acetamide substituents.
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching in acetamide).
  • UV-Vis : Useful for analyzing conjugation in the tetrazoloquinazoline core .
  • X-ray crystallography (if applicable): Resolves stereochemical ambiguities and confirms ring conformations .

Q. What stability considerations are critical for handling this compound in laboratory settings?

Stability is influenced by light, temperature, and humidity. Storage recommendations include:

  • Temperature : -20°C in airtight containers to prevent hydrolysis of the acetamide group.
  • Light Sensitivity : Protect from UV exposure to avoid degradation of the tetrazolo moiety.
  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential acute toxicity and skin irritation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For example, ICReDD’s approach combines reaction path searches with experimental validation to reduce trial-and-error in optimizing cyclization steps . Molecular dynamics simulations can further assess steric effects in the tetrazolo-quinazoline core .

Q. What experimental strategies resolve contradictions in spectral data during characterization?

Contradictions (e.g., unexpected NMR shifts or IR peaks) may arise from tautomerism or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to verify connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula discrepancies.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., spirocyclic analogs in ) .

Q. How can regioselectivity challenges in tetrazolo-quinazoline ring formation be addressed?

Regioselectivity is influenced by:

  • Catalysts : Lewis acids (e.g., ZnCl₂) can direct cyclization to favor the desired regioisomer.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction specificity by stabilizing intermediates.
  • Temperature Control : Lower temperatures minimize side reactions during ring closure .

Q. What methodologies validate the biological activity of this compound in preclinical studies?

While biological data is not explicitly provided in the evidence, general approaches include:

  • In Vitro Assays : Enzyme inhibition studies (e.g., kinase assays) using purified targets.
  • ADME-Tox Profiling : Assess metabolic stability (e.g., liver microsomes) and cytotoxicity (MTT assays).
  • Docking Studies : Predict binding modes to hypothetical targets (e.g., quinazoline-binding enzymes) .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (solvent purity, stirring rate) to ensure reproducibility, as minor variations can alter yields in multi-step syntheses .
  • Safety Protocols : Adhere to GHS guidelines for handling hazardous intermediates (e.g., nitroaromatic precursors) .
  • Cross-Disciplinary Collaboration : Integrate computational modeling () with experimental data to accelerate discovery workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.